5-Fluoro-2-(1H-pyrrol-1-yl)pyridine - 1355334-56-3

5-Fluoro-2-(1H-pyrrol-1-yl)pyridine

Catalog Number: EVT-1745062
CAS Number: 1355334-56-3
Molecular Formula: C9H7FN2
Molecular Weight: 162.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Paal-Knorre pyrrole condensation: This reaction is used to synthesize substituted pyrroles from 1,4-diketones or their precursors. []
  • Trofimov’s synthesis: This method employs ketones and acetylene in the presence of strong bases to create pyrroles. []
  • Nucleophilic substitution reactions: These reactions are used to introduce various substituents onto the pyridine or pyrrole rings. []
  • Suzuki reactions: These reactions are commonly used to form carbon-carbon bonds between aromatic rings, allowing for the connection of pyrrole and pyridine units. []
Molecular Structure Analysis
  • X-ray diffraction: This technique provides precise information about the three-dimensional arrangement of atoms within a molecule. [, ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR are used to determine the structure and purity of synthesized compounds. [, , ]
  • Density Functional Theory (DFT) calculations: DFT calculations provide insights into electronic structure, molecular geometry, and other properties of molecules. [, , ]
Mechanism of Action
  • Enzyme inhibition: Compounds containing pyrrole and pyridine units have demonstrated inhibitory activity against enzymes such as 5-lipoxygenase [], monoamine oxidase (MAO) [, , ], and cytochrome P450 enzymes (CYPs) [, ].
  • Receptor binding: Some compounds exhibit affinity for specific receptors, such as cannabinoid receptors [], angiotensin II receptors [, ], and α7 nicotinic acetylcholine receptors (nAChRs) [, ].
Physical and Chemical Properties Analysis
  • Solubility: This determines how well a compound dissolves in different solvents, affecting its bioavailability and formulation. [, ]
  • Lipophilicity: This property influences a compound's ability to cross cell membranes, a crucial factor for drug development. []
  • Stability: The stability of a compound under various conditions affects its shelf life and potential for therapeutic use. []
  • Optical properties: Some compounds exhibit fluorescence or other optical properties, which can be utilized for sensing or imaging applications. []
Applications
  • Pharmaceuticals: These compounds have been explored for their potential as antihypertensive agents [, , ], antidepressants [, ], antitumor agents [], and treatments for migraine [].
  • Corrosion inhibitors: Some pyrrole derivatives have shown promising corrosion inhibition properties for mild steel in acidic environments. []
  • Materials science: Iron(II) complexes incorporating pyrrole and pyridine-based ligands have shown potential in developing spin-crossover materials for molecular electronics and data storage applications. [, ]

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide (Compound 17)

  • Compound Description: Compound 17 is a potent and selective FLT3 inhibitor []. It displays potent inhibitory activity against the FLT3-ITD mutant, a promising drug design strategy for treating acute myeloid leukemia (AML). This compound exhibits good selectivity over c-KIT kinase and potent inhibitory effects against acquired resistance mutations associated with AML. It effectively inhibits FLT3-mediated signaling pathways, induces apoptosis, and suppresses tumor growth in vivo without significant toxicity, suggesting its potential as a drug candidate for treating FLT3-ITD-positive AML [].
  • Relevance: Compound 17 contains a 1H-pyrrole moiety within its structure, which is a key structural feature also present in the main compound, 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine [].

trans-tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones

  • Compound Description: This series of compounds acts as inhibitors of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis []. They are structurally similar to the fungal metabolite compactin. Introducing substituents in the 3 and 4 positions of the pyrrole ring was found to significantly increase inhibitory potency against HMG-CoA reductase [].
  • Relevance: These compounds share the 1H-pyrrole moiety with 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine. Notably, the research highlights the impact of substituent modifications on the pyrrole ring, suggesting that similar modifications to 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine could influence its biological activity [].

(+)-33,(+)-(4R)-trans-2-(4-fluororphenyl)-5-(1-methylethyl)-N,3-diphenyl-1-[(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4-carboxamide

  • Compound Description: This specific derivative demonstrated five times greater inhibitory potency against HMG-CoA reductase compared to the fungal metabolite compactin []. This highlights the impact of specific substitutions on the pyrrole ring for enhancing biological activity [].
  • Relevance: Like 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine, this potent HMG-CoA reductase inhibitor incorporates a 1H-pyrrole ring within its structure [].

5-n-Butyl-4-{4-[2-(1H-tetrazole-5-yl)-1H-pyrrol-1-yl]phenylmethyl}-2,4-dihydro-2-(2,6-dichlorophenyl)-3H-1,2,4-triazol-3-one (Ib)

  • Relevance: Ib contains a 1H-pyrrole moiety, a crucial structural element also present in 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine [].

2-propyl-1-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-methyl]-4-[2-(trifluoroacetyl)-1H-pyrrol-1-yl]-1H-imidazole-5-carboxamide (CI-996)

  • Compound Description: CI-996 is a nonpeptide angiotensin II (AII) receptor antagonist. This compound exhibits high potency as an AII receptor antagonist, exceeding the potency of reference compounds like DuP 753, EXP 3174, and DuP 532. Notably, CI-996 demonstrates selectivity for the AT1 receptor, showing no significant affinity for the AT2 receptor. It effectively inhibits AII-induced responses in vivo, with sustained antihypertensive effects observed in a renal hypertensive rat model [].
  • Relevance: CI-996 and 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine both feature a 1H-pyrrole group within their structures. This shared structural motif suggests a potential commonality in their binding interactions or pharmacological profiles [].

5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO)

  • Compound Description: PMO is an effective corrosion inhibitor for mild steel in hydrochloric acid []. Its inhibition efficiency increases with concentration and decreases with temperature. PMO forms a protective layer on the mild steel surface, preventing contact with the corrosive solution. Its adsorption to the metal surface follows the Langmuir adsorption isotherm, suggesting a chemo-physisorption mechanism [].
  • Relevance: Both PMO and 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine contain the 1H-pyrrole unit as a shared structural element. This commonality might contribute to similar molecular interactions or reactivity profiles, despite their different applications [].

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

  • Compound Description: A-867744 acts as a positive allosteric modulator (PAM) of α7 neuronal acetylcholine receptors (nAChRs) [, ]. This compound enhances ACh-evoked currents without significantly affecting the binding of the agonist -2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539) to rat cortex α7* nAChRs. It exhibits selectivity for α7 nAChRs, showing no potentiation of responses mediated by 5-HT3A or α3β4 and α4β2 nAChRs. A-8677744 holds therapeutic potential for cognitive deficits in schizophrenia and Alzheimer's disease [, ].
  • Relevance: A-867744, similar to 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine, contains a 1H-pyrrole ring in its structure. Despite their different biological targets, this commonality might indicate similar pharmacophoric features or molecular recognition patterns [, ].

3-(1H-Pyrrol-1-yl)-2-oxazolidinones

  • Compound Description: These are pyrrole analogs of toloxatone (Humoryl), an antidepressant drug []. They act as reversible and highly potent inhibitors of monoamine oxidase type A (MAO-A). Among the derivatives, (R)-5-methoxymethyl-3-(1H-pyrrol-1-yl)-2-oxazolidinone showed the highest potency, being 78 times more potent than toloxatone in inhibiting MAO-A [].
  • Relevance: The 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, like 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine, incorporate a 1H-pyrrole ring in their structures. This shared structural element might contribute to their biological activity, particularly in interacting with enzymes like MAO-A [].

5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712)

  • Compound Description: SCH 66712 is a mechanism-based inactivator of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 [, , ]. It displays concentration-, time-, and NADPH-dependent inhibition of these enzymes. Notably, SCH 66712 forms a protein adduct with CYP2D6, leading to irreversible inactivation. It exhibits some selectivity for CYP2D6 over other CYP isoforms [, , ].
  • Relevance: Though SCH 66712 doesn't directly share the 1H-pyrrole moiety with 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine, both compounds are recognized for their inhibitory effects on specific enzymes (cytochrome P450 enzymes for SCH 66712 and potentially similar targets for 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine). This functional similarity prompts further investigation into the potential commonalities in their mechanisms of action or target recognition [, , ].

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

  • Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor, making it a potential candidate for treating migraine []. This compound displays high potency for the CGRP receptor and exhibits a favorable toxicological profile. BMS-694153 also shows notable aqueous solubility and good intranasal bioavailability. Preclinical studies demonstrate its effectiveness in reducing CGRP levels, suggesting its potential as a migraine treatment [].
  • Relevance: While BMS-694153 doesn't directly share the 1H-pyrrole moiety with 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine, both compounds are identified as potent inhibitors of specific biological targets (CGRP receptor for BMS-694153 and potentially analogous targets for 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine). This functional similarity, despite different structural classes, might indicate common pharmacophoric features or similar binding site interactions [].

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

  • Compound Description: CJ-13,454 is an orally active 5-lipoxygenase (5-LO) inhibitor with improved pharmacokinetic and toxicological properties compared to its predecessor, CJ-12,918 []. This compound exhibits potent inhibition of 5-LO activity, demonstrating efficacy in preclinical models of inflammation. Its improved pharmacokinetic profile, including enhanced metabolic stability and bioavailability, makes it a promising candidate for further development as an anti-inflammatory agent [].
  • Relevance: Although CJ-13,454 does not share the 1H-pyrrole moiety with 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine, both compounds fall into the category of enzyme inhibitors. This functional similarity suggests a potential for shared pharmacophoric features or analogous target binding interactions, prompting further investigation into their structure-activity relationships and potential for cross-target activity [].

(S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoic acid and its esters.

  • Compound Description: These compounds were synthesized and tested for their in vitro antitumor activity [, ]. The R-enantiomer, in particular, showed promising selective antitumor activity. These findings suggest that the stereochemistry of the compound plays a role in its biological activity [, ].
  • Relevance: While these compounds do not share the 1H-pyrrole moiety, they are included in this list due to their structural similarity to other compounds in the list, particularly their shared pyrimidine ring system with 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine, hinting at potential overlaps in their synthesis pathways or potential for similar biological activities [, ].

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one

  • Compound Description: This compound is under investigation for its potential use in treating adenoid cystic carcinoma [, ]. Studies suggest it might have antitumor activity, particularly when used in combination with docetaxel [, ].
  • Relevance: Though it doesn't contain a 1H-pyrrole moiety, this compound's inclusion stems from its presence in the same research context as other compounds sharing the pyrimidine ring system with 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine. This suggests a potential for similar biological activities or shared synthetic pathways [, ].

Properties

CAS Number

1355334-56-3

Product Name

5-Fluoro-2-(1H-pyrrol-1-yl)pyridine

IUPAC Name

5-fluoro-2-pyrrol-1-ylpyridine

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

InChI

InChI=1S/C9H7FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H

InChI Key

LEULOVQNKUYFEY-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)C2=NC=C(C=C2)F

Canonical SMILES

C1=CN(C=C1)C2=NC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.